molecular formula C20H18N2O4 B11070652 5-(5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol

5-(5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol

Cat. No.: B11070652
M. Wt: 350.4 g/mol
InChI Key: VIOXUQSCXFOBSQ-UHFFFAOYSA-N
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Description

5-(5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of the dioxolo and pyrrolo groups. The final step involves the methoxylation of the phenol group under controlled conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzodiazepine ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions include quinones, reduced benzodiazepine derivatives, and various substituted phenols. These products can be further analyzed and characterized using techniques like NMR spectroscopy and mass spectrometry.

Scientific Research Applications

5-(5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s interaction with biological systems is studied to understand its potential as a therapeutic agent.

    Medicine: Research focuses on its potential use in treating neurological disorders due to its benzodiazepine-like structure.

    Industry: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol involves its interaction with specific molecular targets in the body. The compound may bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting anxiolytic or sedative effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol apart from similar compounds is its unique combination of structural elements. The presence of both dioxolo and pyrrolo groups within the benzodiazepine framework, along with the methoxyphenol moiety, provides distinct chemical and biological properties that are not observed in other related compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

5-(13,15-dioxa-2,8-diazatetracyclo[8.7.0.02,6.012,16]heptadeca-1(17),3,5,10,12(16)-pentaen-7-yl)-2-methoxyphenol

InChI

InChI=1S/C20H18N2O4/c1-24-17-5-4-12(7-16(17)23)20-14-3-2-6-22(14)15-9-19-18(25-11-26-19)8-13(15)10-21-20/h2-9,20-21,23H,10-11H2,1H3

InChI Key

VIOXUQSCXFOBSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3C4=CC5=C(C=C4CN2)OCO5)O

Origin of Product

United States

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